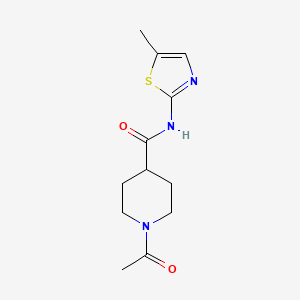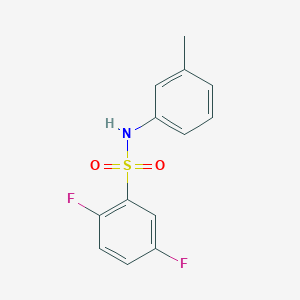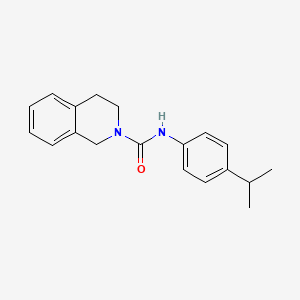![molecular formula C18H15BrN4O2S B5344829 4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide, also known as BRD4 inhibitor, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide inhibitor binds to the bromodomain of this compound protein, which is responsible for recognizing and binding to acetylated histones. This binding prevents the interaction of this compound with chromatin, leading to the suppression of gene transcription. The inhibition of gene transcription results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have various biochemical and physiological effects on cancer cells. It induces apoptosis, cell cycle arrest, and differentiation of cancer cells. It also inhibits angiogenesis, which is the process of formation of new blood vessels that supply nutrients to the tumor. This compound inhibitor has also been found to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide inhibitor has several advantages for lab experiments. It has high potency and selectivity for this compound protein, which allows for the specific inhibition of gene transcription in cancer cells. It has also been found to have low toxicity and good pharmacokinetic properties. However, the synthesis of this compound inhibitor is complex and requires specialized equipment and expertise. It is also expensive, which limits its widespread use in research.
Direcciones Futuras
There are several future directions for the research on 4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide inhibitor. One direction is the development of more potent and selective inhibitors of this compound protein. Another direction is the investigation of the combination therapy of this compound inhibitor with other anticancer agents to enhance its therapeutic efficacy. The use of this compound inhibitor as a diagnostic tool for cancer detection and monitoring is also a promising direction for future research. Finally, the investigation of the role of this compound protein in other diseases, such as inflammation and cardiovascular diseases, could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide inhibitor involves a series of chemical reactions that start with the preparation of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. This compound is then reacted with 2-bromo-3-fluorostyrene and 2-aminopyrimidine to obtain the final product, this compound inhibitor. The synthesis method has been optimized to obtain high yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of this compound protein, which is involved in the regulation of gene expression in cancer cells. Inhibition of this compound protein leads to the suppression of cancer cell growth and proliferation. This compound inhibitor has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
4-amino-N-[4-[(E)-2-(3-bromophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c19-14-3-1-2-13(12-14)4-7-16-10-11-21-18(22-16)23-26(24,25)17-8-5-15(20)6-9-17/h1-12H,20H2,(H,21,22,23)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEAXNWOWJEQRK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethoxyphenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5344746.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5344752.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5344758.png)


![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
